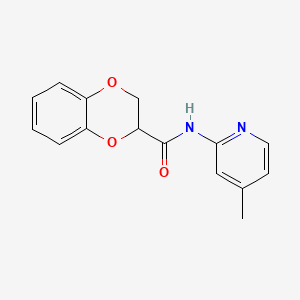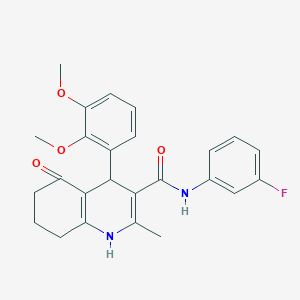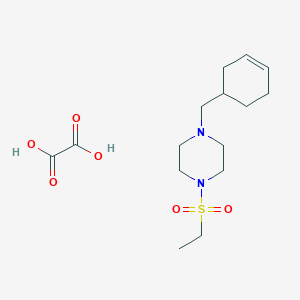
N-(4-methyl-2-pyridinyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Descripción general
Descripción
N-(4-methyl-2-pyridinyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide, also known as MPDC, is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. MPDC is a member of the benzodioxine family, which is known for its diverse biological activities.
Mecanismo De Acción
The mechanism of action of N-(4-methyl-2-pyridinyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is not fully understood, but it has been suggested that it may act as a modulator of the GABA-A receptor. This compound has also been reported to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine. This inhibition may lead to an increase in acetylcholine levels, which can have beneficial effects on cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including antioxidant and anti-inflammatory effects. This compound has been reported to reduce oxidative stress and inflammation in various biological systems, including the brain and cardiovascular system. This compound has also been shown to have neuroprotective effects, reducing neuronal damage and cell death in animal models of neurological diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-methyl-2-pyridinyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has several advantages for lab experiments, including its ease of synthesis and relatively low cost. This compound has also been shown to have low toxicity, making it a safe compound to use in experiments. However, this compound has some limitations, including its poor solubility in water and its limited bioavailability. These limitations may affect the efficacy of this compound in experiments and may require the use of alternative methods to deliver the compound to biological systems.
Direcciones Futuras
There are several future directions for research on N-(4-methyl-2-pyridinyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide. One area of interest is the development of more efficient methods for delivering this compound to biological systems, such as the use of nanoparticles or liposomes. Another direction is the investigation of the potential therapeutic effects of this compound in animal models of neurological diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, the development of more selective compounds that target specific receptors or enzymes may lead to the discovery of new pharmacological agents with improved efficacy and fewer side effects.
Conclusion:
In conclusion, this compound is a promising compound for scientific research due to its potential pharmacological properties. The synthesis method of this compound is well-established, and the compound has been shown to have several biochemical and physiological effects. This compound has advantages and limitations for lab experiments, and there are several future directions for research on this compound. Further investigation of this compound may lead to the discovery of new therapeutic agents for various diseases.
Aplicaciones Científicas De Investigación
N-(4-methyl-2-pyridinyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been shown to have potential pharmacological properties, making it a promising candidate for scientific research. Several studies have investigated the effects of this compound on various biological systems, including the central nervous system, cardiovascular system, and immune system. This compound has been reported to have antioxidant, anti-inflammatory, and neuroprotective effects, making it a potential therapeutic agent for various diseases.
Propiedades
IUPAC Name |
N-(4-methylpyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c1-10-6-7-16-14(8-10)17-15(18)13-9-19-11-4-2-3-5-12(11)20-13/h2-8,13H,9H2,1H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPPLMXIANJDUDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C2COC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![propyl 2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-4-methylpentanoate](/img/structure/B3939194.png)

![2-methyl-8-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]tetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B3939216.png)

![2,7-bis(3-methoxypropyl)benzo[lmn]-3,8-phenanthroline-1,3,6,8(2H,7H)-tetrone](/img/structure/B3939230.png)
![N-[2-(4-chlorophenoxy)ethyl]-N'-(1-phenylethyl)ethanediamide](/img/structure/B3939237.png)

![1-[4-(benzyloxy)-3-methoxybenzyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B3939245.png)
![N-[7-(3,4-dimethoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]benzamide](/img/structure/B3939249.png)
![2,7,7-trimethyl-4-(4-nitrophenyl)-5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B3939274.png)
![1-[(4-bromophenyl)sulfonyl]-4-(2-chloro-6-nitrophenyl)piperazine](/img/structure/B3939278.png)
![6-iodo-2-[2-(2-methylphenyl)vinyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B3939280.png)

![1-methyl-2-oxo-2-phenylethyl 3-[(phenylacetyl)amino]benzoate](/img/structure/B3939288.png)